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molecular formula C12H17NO B1622545 4-(Phenoxymethyl)piperidine CAS No. 63614-86-8

4-(Phenoxymethyl)piperidine

Cat. No. B1622545
M. Wt: 191.27 g/mol
InChI Key: BREBKAKBNYXIOP-UHFFFAOYSA-N
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Patent
US04243807

Procedure details

To a mixture of 28 ml of 30% sodium methanolate solution and 50 ml methanol, there are added 14.1 g (0.15 mole) of phenol. The reaction mixture is evaporated, mixed with 50 ml of N,N-dimethyl formamide and 7.8 g (0.05 mole) of 4-chloromethylpiperidine hydrochloride and heated for 18 hours at 70°-80° C. After cooling, the reaction mixture is mixed with diethyl ether, washed with water and dilute aqueous sodium hydroxide solution, dried over anhydrous sodium sulfate and evaporated in a vacuum. There are obtained 3.1 g of 4-phenoxymethylpiperidine (32% of theory); m.p. 41°-42° C.
Name
sodium methanolate
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl.Cl[CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>C(OCC)C.CN(C)C=O>[O:12]([CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methanolate
Quantity
28 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
7.8 g
Type
reactant
Smiles
Cl.ClCC1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated for 18 hours at 70°-80° C
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water and dilute aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in a vacuum

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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